4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide -

4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide

Catalog Number: EVT-4245400
CAS Number:
Molecular Formula: C20H21N3OS
Molecular Weight: 351.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

  • Compound Description: This compound is a novel non-condensed pyrazoline-bearing hybrid molecule synthesized through a "cost-effective" approach. It incorporates 1,3,4-thiadiazole and dichloroacetic acid moieties. The compound was synthesized in a stepwise manner, starting with the alkylation of the sulfur atom of 5-amino-1,3,4-thiadiazole-2-thiol, followed by acylation of the nitrogen atom. This compound was studied for its anticancer activity in vitro using the NCI DTP protocol (“60 lines screening”). []

N-[5-(substituted phenyl)-1,3,4-thiadiazol-2-yl]benzamide derivatives

  • Compound Description: This series of compounds features various substituents on two benzene rings attached to the 1,3,4-thiadiazole core. These compounds were synthesized and their inhibitory activity against N-acetylglucosamine uptake in cultured integument of the rice stem borer was investigated. It was found that compounds with electron-withdrawing and hydrophobic substituents on the benzene ring attached to the 5-position of the thiadiazole ring exhibited higher activity. []

2-Phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives

  • Compound Description: This series of 1,3,4‐thiadiazole derivatives was synthesized and evaluated for their anticancer activity in vitro. The compounds were tested against PC3 (prostate cancer), MCF7 (breast cancer), and SKNMC (neuroblastoma) cell lines using MTT assays. The study focused on their apoptosis-inducing potential via the caspase pathway. Among the series, compounds with 3-Cl (4b) and 4-Cl (4c) substitutions on the phenyl ring showed the best caspase activation, particularly enhancing the activity of caspases 3 and 9 in the MCF7 cell line. []
  • Compound Description: Five novel substituted phenoxy derivatives of 2-chloro-N-{5-[2-(4-methoxyphenyl)-pyridin-3-yl]-[1, 3, 4] thiadiazol-2-yl}-acetamide were synthesized and characterized. Their in vitro antiproliferative activity was evaluated against HepG2, PANC-1, and Caco-2 cancer cell lines using the MTT assay. Compound 7d, a derivative with a 2-fluorophenoxy substitution, displayed significant cytotoxicity against the Caco-2 cell line with an IC50 of 1.8 µM. []

N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives

  • Compound Description: This study focused on synthesizing and evaluating the cytotoxicity of new N-(5-(benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives. These compounds were characterized using NMR, IR, and MS spectroscopic methods. Their anticancer activity was evaluated in vitro against MDA (breast cancer), PC3 (prostate cancer), and U87 (Glioblastoma) cell lines. Notably, compound 3 g, containing a meta-methoxy (m-OCH3) substituent on the phenyl ring, exhibited potent activity against the MDA breast cell line with an IC50 of 9 µM, outperforming the reference drug imatinib (IC50 = 20 µM). []
  • Compound Description: This research focuses on designing and synthesizing 1, 3, 4-thiadiazole derivatives linked to a furan moiety through an azomethine linkage. These compounds were synthesized and characterized using IR, 1H NMR, and Mass spectrometry. Their potential as anti-tubercular agents was predicted using the PASS in silico approach. Subsequent in vitro anti-tubercular screening against Mycobacterium tuberculosis H37Rv strain using the Alamar blue assay revealed that compounds Fb and Fe, bearing specific substitutions on the phenyl ring, displayed significant activity at a concentration of 3.125 µg/mL. []

N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-N′-(substituted phenyl)ureas

  • Compound Description: This research focuses on the synthesis of new N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-N′-(substituted phenyl)urea derivatives. These compounds were synthesized by reacting 2-amino-5-(3-pyridyl)-1,3,4-thiadiazole with aroylazides, which were prepared from corresponding carboxylic acids. The synthesized compounds were characterized using IR, 1H NMR spectroscopy, and elemental analysis. Preliminary biological activity tests revealed that some of these urea derivatives displayed promising plant-growth regulating activity. []

5-Methyl-1,3-diphenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

  • Compound Description: The crystal structure of 5-methyl-1,3-diphenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide was analyzed using X-ray diffraction. The asymmetric unit revealed two unique molecules (A and B) with different dihedral angles between the pyrazole, phenyl, and thiadiazole rings. The crystal structure is stabilized by N—H⋯N hydrogen bonds, forming R22(8) loops between molecules A and B. []

N-(2,6-Difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea

  • Compound Description: This study focused on the synthesis and structural characterization of N-(2,6-difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea. The compound was synthesized by reacting 2-amino-5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate. The crystal structure, determined using X-ray diffraction, revealed a planar configuration of the urea group due to an intramolecular N-H...O hydrogen bond. Additionally, the compound exhibited promising fungicidal activity against Rhizoctonia solani and Botrytis cinerea. []

4-(5-(2-(Substituted)-4-oxothiazolidin-3-yl)- 1,3,4-thiadiazol-2-yl)-phenyl-acetate derivatives

  • Compound Description: This study involved synthesizing a series of 4-(5-(2-(substituted)-4-oxothiazolidin-3-yl)-1, 3, 4-thiadiazol-2-yl)-phenyl-acetate derivatives from salicaldehyde. These derivatives were characterized and evaluated for their in vitro anticancer activity against MCF-7 (breast cancer) and HeLa (cervical carcinoma) cell lines, and antimicrobial activity against five bacterial and two fungal strains. Some derivatives, particularly those with specific substitutions on the thiazolidinone ring, exhibited promising anticancer and antimicrobial activities. []

N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas

  • Compound Description: This research focused on the synthesis of eight novel derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas. These compounds were synthesized by reacting acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole and were characterized using IR, 1H NMR, and elemental analysis. Preliminary biological assays indicated that some of these compounds exhibited good plant growth-regulating activity. []

N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide derivatives

  • Compound Description: This study focused on synthesizing and evaluating a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives. These compounds were synthesized via an amidation reaction and characterized using 1H NMR, IR, and MS spectroscopic methods. The in vitro anticancer activity of these compounds was assessed against SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer) cell lines using the MTT assay. Although none of the derivatives demonstrated superior activity compared to the reference drug doxorubicin, derivatives with specific substitutions, like ortho-chlorine (3d), meta-methoxy (3h), and meta-fluorine (3b), on the phenyl ring showed notable cytotoxic activity against the tested cell lines. []
  • Compound Description: This research focuses on the structural analysis of (2R,3R)-N-(4-Chlorophenyl)-2,3-dihydroxy-N′-(5-phenyl-1,3,4-thiadiazol-2-yl)succinamide using single-crystal X-ray diffraction. The study revealed that the compound crystallizes in a specific space group with a particular crystal system. The structure is characterized by intermolecular hydrogen bonding interactions involving O—H⋯N, N—H⋯O, and O—H⋯O, contributing to the formation of a three-dimensional network within the crystal lattice. []
  • Compound Description: This study describes the synthesis of a new series of 1,3,4-thiadiazole derivatives containing a 2-pyridyl moiety. The compounds were evaluated for their cytotoxicity against PC3 (prostate cancer), HT29 (colon cancer), and SKNMC (neuroblastoma) cell lines using the MTT assay and compared to doxorubicin. The research also investigated their inhibitory activity against 15-lipoxygenase-1 as a potential target for anticancer drugs. The results indicated that nitro-containing derivatives exhibited higher cytotoxic activity against the PC3 cell line, while methoxylated derivatives showed promising activity against the SKNMC cell line and were potent enzyme inhibitors, particularly those with methoxy substitutions at the ortho position of the phenyl ring. []
  • Compound Description: This study outlines a novel synthetic route for preparing 4-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenyl-5-[2-phenylvinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives. These compounds were characterized using elemental analysis, IR, 1H NMR, 13C NMR, and mass spectrometry. Their antimicrobial activity was assessed against bacterial strains (B. Subtilis and E.Coli) and fungal strains (A. niger and C.Albican). The results revealed that these compounds exhibited superior fungicidal activity compared to their bactericidal effects. []

4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives

  • Compound Description: This study focuses on developing novel 1,3,4-thiadiazole-based compounds as potential anticancer agents. The synthesis involved preparing 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine under solvent-free conditions, followed by the synthesis of benzamide and benzothioamide derivatives containing halogen substituents (Cl, F). These derivatives were evaluated for their in vitro cytotoxicity against PC3 (Prostate cancer), HT-29 (Colon cancer), and SKNMC (Neuroblastoma) cell lines using the MTT assay. Notably, all tested derivatives exhibited equal or higher cytotoxic activity (IC50 = 3-7 µM) compared to doxorubicin (IC50 = 7 µM) against the PC3 cell line. []

Substituted -N-(5-((7-Methyl-2-Oxo-2H-Chromen-4-yl)-Methyl)-1,3,4-Thiadiazol-2-yl)-Benzamide Derivatives

  • Compound Description: This research describes the synthesis of substituted -N-(5-((7-methyl-2-oxo-2H-chromen-4-yl)-methyl)-1,3,4-thiadiazol-2-yl)-benzamide derivatives using TBTU as a coupling reagent. The synthesis aimed to develop new antitubercular agents. The synthesized compounds were evaluated for their in vitro antitubercular activity against the H37Rv strain of M.Tuberculosis. Compounds with electron-withdrawing substituents on the aromatic side chain, specifically 4c, 4f, and 4j, displayed promising activity at 25 µg/mL against M. tb H37Rv. []

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives

  • Compound Description: This research focuses on synthesizing and evaluating novel 4-[(3-substituted)ureido]-N-(5-methyl-1,3,4-thiadiazol-2-yl) benzenesulfonamides and 4-[(3-substituted)thioureido]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamides as potential anticancer agents. The compounds were synthesized from 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (sulfamethizole) and their structures were determined using IR, 1H NMR, MS, and elemental analysis. The anticancer activity of these compounds was evaluated against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. Among the synthesized compounds, compound 4 (4-{[(2,4-dichlorophenyl)carbamoyl]amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) demonstrated significant anticancer activity. []

N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives

  • Compound Description: This research focused on designing, synthesizing, and evaluating the human carbonic anhydrase (hCA; EC 4.2.1.1) inhibitory potential of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives. The synthesized compounds were tested against hCA isoforms I, II, VII, and XII, using acetazolamide (AAZ) as a reference compound. While most compounds exhibited weak inhibition against the tested isoforms, some showed modest inhibitory potential against specific isoforms. []

N-[1-(5-Acetamido-3-acetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-2-phenylethyl]acetamide

  • Compound Description: This study analyzed the crystal structure of N-[1-(5-Acetamido-3-acetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-2-phenylethyl]acetamide. The analysis revealed the dihedral angles between the thiadiazole ring, phenyl ring, and acetamide side chain. The crystal packing showed molecules linked by intermolecular N—H⋯O hydrogen bonds, forming a supramolecular chain along a 21 screw axis. []
  • Compound Description: This research focuses on designing and synthesizing N′-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas as potential ketol-acid reductoisomerase (KARI; EC 1.1.1.86) inhibitors. This enzyme plays a vital role in branched-chain amino acid biosynthesis. The study involved a one-pot phase transfer catalyzed reaction for synthesizing these compounds, and their rice KARI inhibitory activity was evaluated. The study identified that longer chain derivatives and substitutions at the 4-position of the benzene ring led to higher KARI inhibitory activity. [] []

N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives

  • Compound Description: This study involves synthesizing a series of N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives (8 a-g). Their structures were characterized using spectral analysis. The synthesized compounds were evaluated for antifungal activities. Some of them exhibited good antifungal activity at a concentration of 100 μg/ml. []

2-alkyl-4-yl-N-(5-thiophen-2-ylmethyl-[1,3,4]thiadiazol-2-yl)-acetamides

  • Compound Description: This study involved synthesizing various 2-alkyl-4-yl-N-(5-thiophen-2-ylmethyl-[1,3,4]thiadiazol-2-yl)-acetamides (3a-f). The synthesis involved condensing secondary amines with 2-chloro-N-(5-thiophen-2-ylmethyl-[1,3,4]thiadiazol-2-yl)-acetamide (2). The structures of the synthesized compounds were characterized using analytical and spectral data. These compounds were then evaluated for their local anesthetic activity using the rat sciatic nerve model. []
  • Compound Description: This research focused on synthesizing a new series of 4,6-disubstituted phenyl (5-substituted phenyl-1,3,4-thiadiazol-2-yl)1,4,5,6-tetrahydropyrimidine-2-thiols through the condensation of 1-(5-substituted phenyl-1,3,4-thidiazole-2-yl)thiourea and substituted chalcones. The structures of these compounds were determined using spectral and analytical data. These compounds were then screened for antibacterial and antifungal activity. Some showed potent activity comparable to standard drugs. []

2-Phenyl-3-{5-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}thiazolidin-4-one

  • Compound Description: This research investigated the synthesis and structural characterization of 2-phenyl-3-{5-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}thiazolidin-4-one. The compound was synthesized through the reaction of [(Z)-1-phenylmethylidene]{5-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}amine and mercaptoacetic acid. The structural analysis revealed the presence of intramolecular C—H⋯S and C—H⋯N hydrogen bonds, as well as intermolecular C—H⋯N hydrogen bonds. []

Properties

Product Name

4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide

IUPAC Name

4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide

Molecular Formula

C20H21N3OS

Molecular Weight

351.5 g/mol

InChI

InChI=1S/C20H21N3OS/c24-18(13-7-12-16-8-3-1-4-9-16)21-20-23-22-19(25-20)15-14-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,21,23,24)

InChI Key

VZUKDTSGNIOHJA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=NN=C(S2)CCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=NN=C(S2)CCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.